molecular formula C14H12N2O2S B2418548 2-Cinnamamidothiophene-3-carboxamide CAS No. 1308685-78-0

2-Cinnamamidothiophene-3-carboxamide

Cat. No.: B2418548
CAS No.: 1308685-78-0
M. Wt: 272.32
InChI Key: CLUSFDKWTZDWSV-VOTSOKGWSA-N
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Description

2-Cinnamamidothiophene-3-carboxamide is a specialized chemical building block designed for advanced pharmaceutical and biochemical research. This compound integrates a thiophene-3-carboxamide core, a privileged structure in medicinal chemistry, with a cinnamamide moiety. The thiophene-carboxamide scaffold is recognized for its significant role in constructing potent enzyme inhibitors . Recent studies highlight derivatives of thiophene-3-carboxamide as promising agents in oncology research, demonstrating excellent activity as VEGFR-2 inhibitors, which play a crucial role in anti-angiogenesis and anti-tumor responses . Other research avenues explore thiophene-carboxamide analogues as dual inhibitors of c-Jun N-terminal kinase (JNK) and as novel therapeutics for conditions like dry eye disease through inhibition of sphingomyelin synthase 2 (SMS2) . The structural features of this compound, including the carboxamide group and the planar, conjugated system, are critical for forming key interactions with biological targets, such as hydrogen bonds with enzyme active sites . Researchers can utilize this high-purity intermediate to develop novel therapeutic candidates, study enzyme inhibition mechanisms, and explore structure-activity relationships (SAR). This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c15-13(18)11-8-9-19-14(11)16-12(17)7-6-10-4-2-1-3-5-10/h1-9H,(H2,15,18)(H,16,17)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUSFDKWTZDWSV-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=C(C=CS2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CS2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cinnamamidothiophene-3-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of an α-cyanoester with elemental sulfur and a carbonyl compound.

    Introduction of the Cinnamamide Group: The cinnamamide group can be introduced via a coupling reaction between the thiophene derivative and cinnamic acid or its derivatives, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the thiophene derivative with an appropriate amine under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Cinnamamidothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cinnamamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation, using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitric acid, sulfuric acid.

Major Products:

    Oxidation: Thiophene sulfoxides, thiophene sulfones.

    Reduction: Cinnamylamine derivatives.

    Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.

Scientific Research Applications

2-Cinnamamidothiophene-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-Cinnamamidothiophene-3-carboxamide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

    2-Aminothiophene-3-carboxamide: Similar structure but with an amino group instead of the cinnamamide group.

    2-Cinnamamidothiophene-3-carboxylate: Similar structure but with a carboxylate group instead of the carboxamide group.

    2-Cinnamamidothiophene: Lacks the carboxamide group at the third position.

Uniqueness: 2-Cinnamamidothiophene-3-carboxamide is unique due to the presence of both the cinnamamide and carboxamide groups, which confer distinct chemical and biological properties

Biological Activity

2-Cinnamamidothiophene-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique thiophene ring structure combined with a cinnamamide moiety. This structural configuration is believed to contribute to its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby modulating various biological processes.
  • Receptor Interaction : It is hypothesized that this compound interacts with certain receptors, influencing signal transduction pathways relevant to disease states.
  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which may protect cells from oxidative stress.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth.

MicroorganismMinimum Inhibitory Concentration (MIC)Activity
E. coli32 µg/mLInhibitory
S. aureus16 µg/mLInhibitory
C. albicans64 µg/mLInhibitory

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. Its mechanism appears to involve apoptosis induction and cell cycle arrest.

Cancer Cell LineIC50 (µM)Effect
HeLa10Apoptosis Induction
MCF-715Cell Cycle Arrest
A54912Cytotoxicity

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

  • Case Study on Antibacterial Efficacy :
    • Objective : To evaluate the antibacterial activity against resistant strains.
    • Findings : The compound showed significant effectiveness against multi-drug resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.
  • Case Study on Anticancer Properties :
    • Objective : To assess the cytotoxic effects on breast cancer cells.
    • Findings : The study reported a dose-dependent decrease in cell viability in MCF-7 cells, highlighting its potential as an anticancer agent.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Initial studies suggest favorable absorption characteristics, but detailed investigations into its metabolism and excretion are necessary.

Toxicity Studies

Preliminary toxicity assessments indicate that the compound has a relatively low toxicity profile at therapeutic doses. However, further studies are required to establish safety margins and potential side effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-cinnamamidothiophene-3-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The Gewald reaction or modifications thereof are commonly used for synthesizing thiophene-carboxamide derivatives. For example, 2-aminothiophene scaffolds can be synthesized via a three-component reaction involving ketones, sulfur, and cyanoacetamide under basic conditions . Optimization may involve adjusting solvent polarity (e.g., ethanol or DMF), temperature (60–100°C), and catalyst choice (e.g., morpholine or piperidine). Green chemistry approaches, such as microwave-assisted synthesis, can reduce reaction time and improve yields .

Q. How should researchers characterize the structural identity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions on the thiophene ring and cinnamamide moiety. For example, aromatic protons typically appear in the δ 6.5–8.0 ppm range .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. A mobile phase of acetonitrile/water (70:30 v/v) is a starting point .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode can confirm the molecular ion peak (e.g., [M+H]+^+ at m/z 218.27 for related compounds) .

Q. What solubility and stability considerations are critical for experimental design?

  • Methodological Answer :

  • Solubility : Thiophene-carboxamides are often poorly soluble in water. Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred solvents for stock solutions. For aqueous experiments, use co-solvents like PEG-400 (<5% v/v) .
  • Stability : Store lyophilized compounds at -20°C under inert gas (argon) to prevent oxidation. Conduct stability assays via HPLC at 24-hour intervals under experimental conditions (e.g., pH 7.4 buffer, 37°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

  • Methodological Answer :

  • Variable Control : Standardize cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., incubation time, serum concentration). For example, discrepancies in IC50_{50} values may arise from differences in ATP concentration in kinase assays .
  • Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. enzymatic activity assays).
  • Data Normalization : Include reference compounds (e.g., staurosporine for kinase inhibition) to calibrate inter-lab variability .

Q. What computational strategies predict the target interactions of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of putative targets (e.g., kinases from PDB). Focus on the carboxamide group’s hydrogen-bonding potential with catalytic lysine residues.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Monitor RMSD values (<2 Å for stable complexes) .
  • QSAR Modeling : Develop models using descriptors like logP, polar surface area, and Hammett constants to correlate structure with activity .

Q. How can structure-activity relationship (SAR) studies be designed to optimize potency?

  • Methodological Answer :

  • Substituent Variation : Modify the cinnamamide phenyl group with electron-withdrawing (e.g., -NO2_2) or donating (-OCH3_3) groups to probe electronic effects.
  • Bioisosteric Replacement : Replace the thiophene ring with furan or pyrrole to assess heterocycle influence on target binding .
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide) to induce target degradation .

Methodological Development Questions

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

  • Methodological Answer :

  • LC-MS/MS : Use a C18 column with gradient elution (0.1% formic acid in water/acetonitrile). Monitor transitions like m/z 218 → 154 for quantification. Validate with spike/recovery tests (≥80% recovery in plasma) .
  • Microsomal Stability Assays : Incubate with liver microsomes (0.5 mg/mL) and NADPH. Terminate reactions with ice-cold acetonitrile and analyze degradation kinetics .

Q. How can researchers mitigate off-target effects in cellular assays?

  • Methodological Answer :

  • Counter-Screening : Test against panels of unrelated targets (e.g., GPCRs, ion channels) using radioligand binding assays.
  • CRISPR-Cas9 Knockout : Generate target-knockout cell lines to confirm on-target activity .
  • Thermal Shift Assays : Measure ΔTm_m shifts to verify direct target engagement .

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